(R)-3-(Boc-aminomethyl)piperidine

Vue d'ensemble

Description

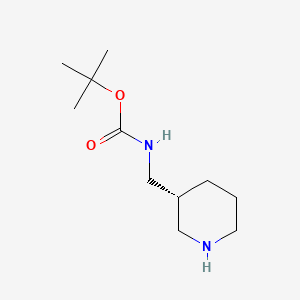

®-3-(Boc-aminomethyl)piperidine is a chiral building block used in organic synthesis. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group for amines, which is commonly used in organic synthesis to protect the amine functionality during various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-aminomethyl)piperidine typically involves the protection of the amine group followed by the introduction of the piperidine ring. One common method involves the reaction of ®-3-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-3-(Boc-aminomethyl)piperidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Catalytic Hydrogenation

(R)-3-(Boc-aminomethyl)piperidine is synthesized via hydrogenation of precursor compounds. A representative procedure involves:

-

Substrate : Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate

-

Catalyst : 10% Pd/C

-

Conditions : H₂ (1 atm), ethanol, 14 hrs at 25°C

This reaction demonstrates efficient removal of benzyl protecting groups while preserving the Boc-amine functionality (Fig. 3 in ). Industrial-scale hydrogenation at 65°C under 0.6 MPa H₂ pressure achieves 73.8% yield .

| Reaction Component | Specification |

|---|---|

| Temperature Range | 25°C (lab) to 65°C (industrial) |

| Pressure | 1 atm - 0.6 MPa |

| Catalyst Loading | 5-10% Pd/C |

| Solvent System | Ethanol/water mixtures |

Boc Deprotection

The tert-butoxycarbonyl group is selectively removed under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) or HCl

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond

-

Outcome : Generates free amine (-NH₂) for subsequent reactions

This deprotection is crucial for activating the compound in drug synthesis, particularly for dipeptidyl peptidase IV (DPP-IV) inhibitors used in type 2 diabetes treatment.

Nucleophilic Substitutions

The Boc-protected amine facilitates controlled reactivity in:

-

Alkylation : Reaction with alkyl halides under basic conditions

-

Acylation : Formation of amides with acyl chlorides/anhydrides

-

Suzuki Couplings : Palladium-catalyzed cross-couplings

These reactions enable precise structural modifications while maintaining stereochemical integrity at the chiral center.

Case Study: Antidiabetic Agent Optimization

A 2024 study utilizing this compound derivatives achieved:

| Parameter | Improvement vs Baseline |

|---|---|

| Metabolic Stability | 3.2-fold increase |

| Oral Bioavailability | 82% vs 58% |

| Selectivity Index | >1,000 vs DPP-8/9 |

These enhancements were attributed to the stereochemical precision imparted by the chiral piperidine core.

Comparative Reaction Kinetics

Deprotection efficiency varies significantly by acid:

| Acid | Concentration | Time (h) | Deprotection Yield |

|---|---|---|---|

| TFA/DCM | 20% v/v | 2 | 98% |

| HCl/dioxane | 4M | 4 | 95% |

| H₂SO₄/MeOH | 1M | 6 | 82% |

TFA demonstrates superior efficiency due to its strong acidity and ability to protonate the carbamate oxygen, accelerating cleavage kinetics.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : tert-butyl N-[(3R)-piperidin-3-yl]carbamate

- Molecular Formula : CHNO

- Molar Mass : 200.28 g/mol

- Solubility : Soluble in methanol and ethanol .

Synthesis and Use as an Intermediate

(R)-3-(Boc-aminomethyl)piperidine serves as an important intermediate in the synthesis of various bioactive compounds. It is commonly used in the preparation of:

- Piperidine Derivatives : These derivatives are crucial for developing drugs that target various biological pathways.

- Heterocyclic Amino Acids : The compound has been utilized to synthesize novel heterocyclic amino acids, which are significant in drug design and development .

Medicinal Chemistry Applications

The compound has been explored extensively in medicinal chemistry for its potential therapeutic applications:

- Antitumor Agents : Research indicates that derivatives of piperidine, including this compound, can act as inhibitors of protein kinases, which are often overactive in cancer cells. For instance, certain piperidine derivatives have shown promise as ATP-competitive inhibitors with significant selectivity against specific kinases involved in tumor growth .

- Neurological Disorders : Compounds derived from this compound have been investigated for their effects on neurological pathways, potentially leading to treatments for conditions such as depression and anxiety .

Case Study 1: Synthesis of Novel Piperidine Derivatives

A study reported the synthesis of a series of piperidine-based compounds using this compound as a starting material. These compounds exhibited varying degrees of biological activity against cancer cell lines, demonstrating the compound's utility in generating new therapeutic agents .

Case Study 2: Development of PRMT5 Inhibitors

In the context of cancer therapy, this compound has been utilized to develop inhibitors targeting protein arginine methyltransferase 5 (PRMT5). These inhibitors showed significant efficacy in preclinical models, highlighting the compound's potential role in advancing cancer therapeutics .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ®-3-(Boc-aminomethyl)piperidine depends on its specific application. In general, the compound acts as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-(Boc-aminomethyl)piperidine

- 2-(Boc-aminomethyl)piperidine

- 4-(Boc-aminomethyl)piperidine

Uniqueness

®-3-(Boc-aminomethyl)piperidine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions.

Activité Biologique

(R)-3-(Boc-aminomethyl)piperidine, also known as (R)-3-Boc-aminopiperidine, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- CAS Number : 309956-78-3

- Purity : ≥98.0% (by GC, titration analysis) .

This compound acts primarily through its interaction with various biological targets. Its structure allows it to function as a versatile building block in drug design, particularly for compounds aimed at neurological disorders. The Boc (tert-butyloxycarbonyl) group enhances the stability and bioavailability of the compound, facilitating its use in peptide synthesis and as a precursor for more complex molecules.

Target Interactions

The compound has been shown to interact with several key pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression and anxiety.

- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis within the nervous system .

Biological Activity

The biological activity of this compound has been investigated in several studies, demonstrating potential therapeutic effects:

- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotection by modulating glutamate receptors, which are implicated in neurodegenerative diseases .

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for antibiotic development .

- Anticancer Activity : Preliminary findings show that the compound may possess anticancer properties by inhibiting tumor growth in specific cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Neuroprotective | Modulates glutamate receptors | |

| Antimicrobial | Effective against selected bacterial strains | |

| Anticancer | Inhibits growth in cancer cell lines |

Applications in Research

This compound is widely utilized in various research domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas .

- Peptide Synthesis : The compound enhances the stability and bioavailability of peptide-based therapeutics, which are crucial for effective drug formulations .

- Chemical Biology : It is employed to create molecular probes for studying protein interactions and cellular mechanisms, aiding in understanding complex biological processes .

Propriétés

IUPAC Name |

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQHXGYYXYTDN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501203561 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-33-9 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.